Product packaging for Methyl 2-hydroxy-3-methylbenzoate(Cat. No.:CAS No. 23287-26-5)

Methyl 2-hydroxy-3-methylbenzoate

Cat. No.: B1362475
CAS No.: 23287-26-5
M. Wt: 166.17 g/mol
InChI Key: SUHLUMKZPUMAFP-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical Sciences

Methyl 2-hydroxy-3-methylbenzoate, a derivative of benzoic acid, is a compound of interest in academic and industrial research. Its molecular structure, featuring a hydroxyl group and a methyl group ortho and meta to the methoxycarbonyl group respectively, provides a unique platform for chemical modifications. This structural arrangement influences its reactivity and makes it a valuable precursor in the synthesis of more complex molecules. The interplay of the hydroxyl and ester functionalities, along with the steric and electronic effects of the methyl group, governs its chemical behavior and utility in various synthetic strategies.

Below are the key physical and chemical properties of this compound:

PropertyValue
CAS Number 23287-26-5 chemicalbook.comfishersci.ca
Molecular Formula C₉H₁₀O₃ fishersci.canist.gov
Molecular Weight 166.17 g/mol fishersci.ca
Appearance Liquid nist.gov
Boiling Point 237.3 °C at 760 mmHg nist.gov
Melting Point 28-30 °C nist.gov
Solubility Soluble in ethanol, fixed oils, and propylene (B89431) glycol. Insoluble in water. chemicalbook.comfishersci.ca

Relevance to Organic Synthesis and Advanced Chemical Transformations

The primary significance of this compound in academic research lies in its role as a versatile intermediate in organic synthesis. chemicalbook.comfishersci.ca Its functional groups serve as handles for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

One notable application is in the synthesis of other organic compounds. For instance, it is utilized as a starting material in the production of 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol . chemicalbook.comfishersci.ca This transformation highlights the reactivity of the aromatic ring and the potential for further functionalization.

While direct examples of its use in complex named reactions are not extensively documented in readily available literature, its structural motifs are common in starting materials for various synthetic pathways. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group allows for a range of reactions, including but not limited to:

O-alkylation and O-acylation: The hydroxyl group can be readily alkylated or acylated to introduce new functional groups and build molecular complexity.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo substitution reactions, with the existing substituents directing the position of incoming electrophiles.

Hydrolysis and Amidation: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further avenues for derivatization.

Potential Applications in Medicinal Chemistry and Related Fields

The scaffold of this compound is of interest in the field of medicinal chemistry. While direct biological activity of the compound itself is not widely reported, its derivatives have been explored for their therapeutic potential.

A key example is its connection to the synthesis of Flavoxate , a urinary antispasmodic. Although the direct precursor to a key intermediate of Flavoxate, 3-methylflavone-8-carboxylic acid, is the closely related 2-hydroxy-3-propionyl methyl benzoate (B1203000) , this highlights the utility of the underlying 2-hydroxy-3-methylbenzoyl framework in the construction of pharmacologically active molecules. nih.govbiosynth.com The synthesis of the Flavoxate intermediate involves the reaction of 2-hydroxy-3-propionyl methyl benzoate with benzoyl chloride. nih.govbiosynth.com

The general structure of hydroxybenzoic acids and their esters is prevalent in many biologically active natural products and synthetic compounds, suggesting that derivatives of this compound could exhibit a range of pharmacological activities.

Role as a Research Chemical and Intermediate

As a commercially available compound, this compound serves as a fundamental building block in various research and development settings. chemicalbook.comfishersci.ca Its primary role is that of a raw material and intermediate for the synthesis of a diverse array of chemical products, including pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comfishersci.ca

In the context of dyestuffs, the related compound 2-Hydroxy-3-methyl-5-formylbenzoic acid is used in the synthesis of several mordant dyes, such as Mordant Violet 8, Mordant Violet 16, Mordant Violet 17, and Mordant Violet 23. nih.gov This underscores the importance of the substituted hydroxybenzoic acid core in the development of coloring agents.

The availability and reactivity of this compound make it a valuable tool for chemists exploring the synthesis of novel compounds with potentially useful properties across different industrial sectors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1362475 Methyl 2-hydroxy-3-methylbenzoate CAS No. 23287-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-3-methylbenzoate
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InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLUMKZPUMAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1066869
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Molecular Weight

166.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23287-26-5
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl o-cresotinate
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Record name Methyl 2-hydroxy-3-methylbenzoate
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl 3-methylsalicylate
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Record name METHYL 3-METHYLSALICYLATE
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 2-hydroxy-3-methylbenzoate

The preparation of this compound, also known as methyl 3-methylsalicylate, can be achieved through several established chemical reactions. The most direct route involves the esterification of the corresponding carboxylic acid.

The primary method for synthesizing this compound is the Fischer esterification of 2-hydroxy-3-methylbenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). prepchem.comtcu.edu The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.edu

A general scheme for this reaction is as follows:

Reactants : 2-hydroxy-3-methylbenzoic acid and Methanol

Catalyst : Concentrated H₂SO₄

Conditions : Reflux

Product : this compound and Water

To circumvent issues like the competing O-alkylation of the phenolic hydroxyl group, alternative methods have been developed. One such process involves reacting the hydroxybenzoic acid with a halogenated compound in a homogenous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This approach offers greater control over the esterification of the carboxyl group while leaving the hydroxy function intact. google.com

Table 1: Comparison of Esterification Methods

Method Reagents Key Feature Advantage
Fischer Esterification Carboxylic acid, excess alcohol, strong acid catalyst Equilibrium-driven reaction Simple, uses common reagents
Tertiary Amine Method Hydroxybenzoic acid, alkyl halide, non-quaternizable tertiary amine Homogeneous liquid phase reaction Minimizes O-alkylation side reactions google.com

Mono-O-methylation Techniques

While not a direct synthesis of the title compound, mono-O-methylation is a key reaction for producing its analogues, such as methyl 2-hydroxy-3-methoxybenzoate. In a multi-step synthesis, a dihydroxybenzoic acid can first be esterified and then selectively mono-O-methylated. diva-portal.org This reaction is typically performed using an alkylating agent like methyl iodide (MeI) in the presence of a weak base, such as potassium carbonate (K₂CO₃). diva-portal.org The choice of base and reaction conditions is critical to ensure methylation occurs at only one of the hydroxyl groups. For more complex molecules with multiple hydroxyl groups, diazomethane (B1218177) can be used as a potent methylating agent. researchgate.net

In the synthesis of complex substituted benzoates, regioselective protection of hydroxyl groups is a critical strategy to prevent unwanted side reactions. diva-portal.org For instance, when synthesizing isomers of methyl hydroxy-methoxybenzoate from dihydroxybenzoic acid precursors, the less sterically hindered hydroxyl group can be selectively protected. diva-portal.org

A common strategy involves:

Esterification of the starting dihydroxybenzoic acid to form the methyl ester. diva-portal.org

Selective Acylation of the less-hindered hydroxyl group (e.g., the one meta or para to the ester group) with a bulky protecting group like a pivaloyl group. This leaves the more hindered hydroxyl group (e.g., the one ortho to the ester) free. diva-portal.org

O-methylation of the remaining free hydroxyl group. diva-portal.org

Deprotection (e.g., methanolysis of the pivaloyl group) to yield the desired regioselectively methylated product. diva-portal.org

This protection-deprotection sequence ensures that methylation occurs at the desired position, a challenge that is difficult to overcome with direct methylation methods. diva-portal.orgnih.gov Another approach involves protecting the hydroxyl group as a benzyl (B1604629) ether, which can be removed later via hydrogenation. google.com

A direct synthesis for Methyl 2-hydroxy-5-iodo-3-methylbenzoate is not prominently documented, but a plausible route can be inferred from the synthesis of related compounds. A logical pathway would start from 2-hydroxy-3-methylbenzoic acid.

Iodination : The aromatic ring can be regioselectively iodinated at the 5-position, which is activated by the hydroxyl group and sterically accessible. This would produce 2-hydroxy-5-iodo-3-methylbenzoic acid.

Esterification : The resulting iodinated carboxylic acid can then be esterified with methanol using standard Fischer esterification conditions (acid catalyst, reflux) to yield Methyl 2-hydroxy-5-iodo-3-methylbenzoate.

Alternatively, one could start with the corresponding aldehyde, 2-hydroxy-5-iodo-3-methylbenzaldehyde. chemsynthesis.com This aldehyde would first be oxidized to 2-hydroxy-5-iodo-3-methylbenzoic acid, followed by esterification to obtain the final product.

This compound serves as a key intermediate in the synthesis of other chemical compounds. fishersci.cachemicalbook.com One notable transformation is its conversion to 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol. fishersci.cachemicalbook.com This reaction is a classic example of the addition of an organometallic reagent to an ester.

The reaction is carried out using a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or an organolithium reagent like methyllithium (B1224462) (CH₃Li). Tetrahydrofuran (THF) is not the reagent itself but the aprotic solvent in which the reaction is typically conducted. fishersci.cachemicalbook.comprepchem.com

The mechanism involves two main steps:

The first equivalent of the organometallic reagent adds to the carbonyl carbon of the ester, leading to the elimination of the methoxy (B1213986) group (-OCH₃) and the formation of an intermediate ketone, 2-hydroxy-3-methylacetophenone.

A second equivalent of the organometallic reagent rapidly adds to the newly formed ketone, and subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol.

Table 2: Synthesis of 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol

Starting Material Reagent Solvent Intermediate Final Product
This compound Methylmagnesium Bromide (2 eq.) Tetrahydrofuran (THF) 2-hydroxy-3-methylacetophenone 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol

Synthetic Approaches for Derivatives and Analogues

The synthesis of derivatives and analogues of this compound often involves multi-step processes starting from commercially available substituted phenols or benzoic acids. For example, the synthesis of 2-methoxy-6-methylbenzoic acid involves the preparation of methyl 2-hydroxy-6-methylbenzoate as an intermediate, which is then methylated and subsequently hydrolyzed. google.com

The synthesis of 3-hydroxy-2-methylbenzoic acid can be achieved from 2-methyl-3-nitrobenzoic acid through reduction of the nitro group to an amino group, followed by diazotization and hydrolysis. google.com Similarly, creating ether derivatives, such as 2-propoxy-5-methylbenzoic acid, can be accomplished by first preparing the ethyl ester of p-cresotinic acid, followed by reaction with propyl iodide and subsequent hydrolysis of the ester group. nist.gov These examples highlight the modular nature of synthetic strategies, where esterification, methylation, and protection-deprotection steps are combined to build a wide range of analogues. diva-portal.orggoogle.comnist.gov

Synthesis of Methyl 2-hydroxy-3-nitrobenzoate from Methyl Salicylate (B1505791)

A notable derivative, Methyl 2-hydroxy-3-nitrobenzoate, can be synthesized from the readily available starting material, Methyl Salicylate. The reaction involves the nitration of Methyl Salicylate, which introduces a nitro group onto the aromatic ring. A specific method utilizes iron(III) nitrate (B79036) nonahydrate as the nitrating agent.

In a typical procedure, Methyl Salicylate is dissolved in ethyl acetate (B1210297) along with Fe(NO₃)₃·9H₂O. nih.gov The solution is then heated to reflux for approximately one hour. After cooling and filtration, slow evaporation of the solvent yields yellow single crystals of Methyl 2-hydroxy-3-nitrobenzoate. nih.gov This method provides a direct pathway to the 3-nitro substituted analogue.

ReactantReagentSolventConditionProduct
Methyl SalicylateFe(NO₃)₃·9H₂OEthyl AcetateReflux (1 hr)Methyl 2-hydroxy-3-nitrobenzoate

This table summarizes the synthesis of Methyl 2-hydroxy-3-nitrobenzoate.

Synthesis of Methyl 2-hydroxy-5-methoxy-3-methylbenzoate

The synthesis of the methoxy-substituted analogue, Methyl 2-hydroxy-5-methoxy-3-methylbenzoate, has been achieved through a multi-step process starting from 4-methoxy-2-methylphenol. electronicsandbooks.com This pathway involves a Kolbe-Schmitt-type carboxylation followed by esterification.

The first step involves the carboxylation of the sodium salt of 4-methoxy-2-methylphenol. This is accomplished by bubbling carbon dioxide gas through a solution of the phenoxide in refluxing bis-(2-methoxyethyl)ether (diglyme). electronicsandbooks.com This reaction yields 2-hydroxy-5-methoxy-3-methylbenzoic acid. The subsequent esterification of this acid to its methyl ester is performed by reacting it with thionyl chloride in the presence of a catalytic amount of aluminum chloride, followed by the addition of methanol, to produce Methyl 2-hydroxy-5-methoxy-3-methylbenzoate with a reported yield of 82%. electronicsandbooks.com

StepStarting MaterialReagentsSolventProduct
1. Carboxylation4-Methoxy-2-methylphenol1. Sodium Hydride2. Carbon DioxideDiglyme2-hydroxy-5-methoxy-3-methylbenzoic acid
2. Esterification2-hydroxy-5-methoxy-3-methylbenzoic acid1. Thionyl Chloride, AlCl₃2. MethanolCH₂Cl₂Methyl 2-hydroxy-5-methoxy-3-methylbenzoate

This table outlines the two-step synthesis of Methyl 2-hydroxy-5-methoxy-3-methylbenzoate.

Derivatization Reactions for Brominated Analogues

The synthesis of brominated analogues represents a key derivatization pathway. While specific procedures for the direct bromination of this compound are not extensively detailed, methods for closely related structures provide insight into the likely reaction pathways. For instance, the bromination of 2-methylbenzoic acid can be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position. Another general method for preparing bromomethyl aromatics involves the side-chain bromination of the corresponding methyl aromatics. google.com

The existence of commercially available compounds such as Methyl 5-bromo-2-hydroxy-3-methylbenzoate bldpharm.com and Methyl 5-bromo-3-hydroxy-2-methylbenzoate ambeed.com confirms that such bromination reactions are feasible and utilized. These reactions typically involve an electrophilic aromatic substitution mechanism, where a brominating agent reacts with the benzene (B151609) ring.

Brominating AgentSubstrate TypeTypical Conditions
N-Bromosuccinimide (NBS)Activated Aromatic RingsWith a radical initiator (e.g., AIBN) in a solvent like chloroform.
Bromine (Br₂)Aromatic CompoundsWith a Lewis acid catalyst (e.g., FeBr₃) or via radical conditions. orgsyn.org

This table lists common reagents for the bromination of aromatic compounds.

Preparation of Organotin Carboxylate Complexes

Organotin(IV) carboxylates are a significant class of compounds with applications as catalysts and stabilizers. ias.ac.ingelest.com These complexes are generally synthesized by reacting an organotin(IV) precursor, such as an organotin halide or oxide, with a carboxylic acid or its salt. ias.ac.inmdpi.com

The synthesis typically involves refluxing the organotin(IV) compound with the carboxylate ligand in an anhydrous organic solvent like toluene (B28343) or methanol. gelest.commdpi.com For reactions starting with organotin halides, a base such as triethylamine (B128534) is often added to neutralize the resulting hydrohalic acid. mdpi.com The stoichiometry of the reactants controls the final structure, leading to compounds with general formulas like R₃Sn(OCOR'), R₂Sn(OCOR')₂, and RSn(OCOR')₃. ias.ac.in While specific complexes using this compound as the ligand are not detailed in the searched literature, this general methodology is applicable for its conversion into corresponding organotin carboxylates.

Organotin PrecursorLigand TypeGeneral Reaction
R₃SnCl (e.g., Me₃SnCl)Carboxylic AcidR₃SnCl + R'COOH + Base → R₃Sn(OCOR') + Base·HCl
R₂SnCl₂ (e.g., Me₂SnCl₂)Carboxylic AcidR₂SnCl₂ + 2 R'COOH + 2 Base → R₂Sn(OCOR')₂ + 2 Base·HCl
(R₃Sn)₂O (e.g., (Bu₃Sn)₂O)Carboxylic Acid(R₃Sn)₂O + 2 R'COOH → 2 R₃Sn(OCOR') + H₂O

This table shows representative reaction schemes for the formation of organotin(IV) carboxylates.

Novel and Practical Synthetic Methods Development

The development of new synthetic methods aims to improve efficiency, reduce waste, and simplify procedures. For the synthesis of benzoate (B1203000) esters, several modern approaches have been reported for analogous compounds.

One novel approach involves the use of a heterogeneous catalyst. A zirconium/titanium (Zr/Ti) solid acid catalyst has been shown to be effective for the Fischer esterification of benzoic acid and its derivatives with methanol. mdpi.com This method offers the advantage of easy catalyst separation and reusability. The general process involves refluxing the carboxylic acid and methanol in the presence of the solid acid catalyst. mdpi.com

Another practical method is the development of one-pot syntheses. A process for preparing 2-hydroxy-6-methyl benzoate involves a one-pot diazotization, hydrolysis, and esterification sequence starting from 2-amino-6-methylbenzoic acid in methanol. google.com Such multi-reaction sequences in a single vessel reduce the need for intermediate purification steps, saving time and resources.

Furthermore, a patent describes an oxidative esterification process where 2-hydroxy-3-methoxybenzaldehyde (B140153) is directly converted to Methyl 2-hydroxy-3-methoxybenzoate. google.com This reaction uses vanadium pentoxide and hydrogen peroxide in methanol, combining the oxidation of the aldehyde and the esterification into a single, efficient step. google.com These examples highlight the ongoing innovation in the synthesis of substituted benzoates.

Structural Elucidation and Crystallography

Crystal Structure Analysis

While a specific crystal structure for Methyl 2-hydroxy-3-methylbenzoate is not widely reported in the search results, extensive analysis of closely related benzoic acid derivatives allows for a detailed and accurate inference of its structural characteristics.

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. Studies on substituted benzoic acids, such as 2-hydroxy-6-isopropyl-3-methylbenzoic acid and Methyl 2-hydroxy-3-nitrobenzoate, provide a framework for understanding the structural parameters of this compound. researchgate.netnih.gov

For instance, the crystal structure of Methyl 2-hydroxy-3-nitrobenzoate, an analogue, was determined to be in the monoclinic space group P21/c. researchgate.net The analysis of such derivatives reveals how substituents on the benzene (B151609) ring influence the crystal lattice. In another example, 2-hydroxy-3-methoxybenzoic acid monohydrate crystallizes in the monoclinic system (space group P2/c) and its structure is defined by extensive hydrogen bonding. researchgate.net These studies consistently show that benzoic acid derivatives form well-ordered crystalline structures, often characterized by dimeric or polymeric assemblies through hydrogen bonds. nih.govmdpi.comnih.gov

Table 1: Crystallographic Data for Related Benzoic Acid Derivatives

CompoundMolecular FormulaCrystal SystemSpace GroupReference
Methyl 2-hydroxy-3-nitrobenzoateC₈H₇NO₅MonoclinicP2₁/c researchgate.net
2-Hydroxy-6-isopropyl-3-methylbenzoic acidC₁₁H₁₄O₃OrthorhombicPbca nih.gov
2-Hydroxy-3-methoxybenzoic acid monohydrateC₈H₈O₄·H₂OMonoclinicP2/c researchgate.net

The molecular geometry of this compound is largely defined by its substituted benzene ring. In related compounds like Methyl 2-hydroxy-3-nitrobenzoate, the molecule is nearly planar. researchgate.netnih.gov This planarity is a common feature, arising from the sp² hybridization of the ring carbons and the stabilizing effect of an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the ester group. researchgate.netnih.gov

The ester group (-COOCH₃) itself has a preferred conformation. The plane of the carboxylic acid group in 2-hydroxy-6-isopropyl-3-methylbenzoic acid is only slightly twisted from the plane of the aromatic ring, with a dihedral angle of approximately 7.07°. nih.gov This near-coplanarity facilitates electronic conjugation between the carbonyl group and the benzene ring. The bond lengths and angles are generally within normal ranges for this class of compounds. nih.gov For example, in a related benzoate (B1203000) ester, the C=O bond length is approximately 1.203 Å, and the C-O single bonds of the ester are around 1.316 Å and 1.440 Å. iucr.org

Hydrogen bonding is a dominant intermolecular force in the crystal structures of hydroxylated benzoic acids and their esters.

Intramolecular Hydrogen Bonding: A key structural feature of this compound is the strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the methyl ester. This interaction forms a stable six-membered pseudo-ring, described with the graph-set descriptor S(6). researchgate.netnih.govnih.gov This type of hydrogen bond is consistently observed in related structures like Methyl 2-hydroxy-3-nitrobenzoate and various salicylic (B10762653) acid derivatives, and it is a primary factor in the planarity of the molecule. researchgate.netnih.govnih.gov

Aromatic rings in the solid state often engage in π-π stacking interactions, which are crucial for the formation of supramolecular architectures. In these interactions, the electron-rich π systems of adjacent benzene rings align. The geometry of this alignment is sensitive to substituents on the ring. nih.gov

Studies on related molecules show a preference for parallel-displaced or offset stacking rather than a direct face-to-face arrangement. chemrxiv.org This offset is driven by a balance between attractive dispersion forces and Pauli repulsion. chemrxiv.org For example, in the crystal structure of 2-hydroxy-3-methoxybenzoic acid monohydrate, offset π-π stacking interactions are observed between the aromatic rings of neighboring chains, with a centroid-to-centroid distance of 3.6432 Å and an interplanar distance of 3.44 Å. researchgate.net The presence of substituents, like the methyl and ester groups in this compound, influences the electronic distribution and steric profile of the aromatic ring, thereby modulating the strength and geometry of these stacking interactions. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure and identifying the functional groups present in a compound.

The infrared spectrum of this compound provides a unique fingerprint, revealing characteristic absorption bands for its functional groups. nist.gov Analysis of the spectra of the target compound and its close relative, methyl salicylate (B1505791) (Methyl 2-hydroxybenzoate), allows for detailed band assignments. nist.govdocbrown.info

The key absorptions are:

O-H Stretching: A very broad absorption band is typically observed in the region of 3800-2600 cm⁻¹, often centered around 3200 cm⁻¹. docbrown.info This broadness is a direct consequence of the strong intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

C-H Stretching: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹ (e.g., ~3071 cm⁻¹). docbrown.info Aliphatic C-H stretching from the methyl groups (both on the ring and in the ester) are found just below 3000 cm⁻¹, typically around 2955 cm⁻¹. docbrown.info

C=O Stretching: A very strong and sharp absorption peak corresponding to the carbonyl (C=O) stretch of the ester group is a defining feature. Due to conjugation with the aromatic ring and the intramolecular hydrogen bond, this peak typically appears in the 1730-1680 cm⁻¹ range. docbrown.infoacs.org

C-C Aromatic Stretching: Vibrations from the benzene ring itself (aromatic C-C stretching) produce a series of peaks in the 1600-1450 cm⁻¹ region. docbrown.info

C-O Stretching: The spectrum shows strong C-O stretching bands. The ester C-O linkage results in absorptions between 1300 cm⁻¹ and 1100 cm⁻¹, while the phenolic C-O bond (aryl-O) also contributes in this region. docbrown.info

Table 2: Prominent Infrared Absorption Bands for Methyl 2-hydroxybenzoate Derivatives

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3200 (broad)O-H StretchPhenolic Hydroxyl (H-bonded) docbrown.info
~3071C-H StretchAromatic docbrown.info
~2955C-H StretchMethyl (CH₃) docbrown.info
~1680C=O StretchEster Carbonyl docbrown.info
1600-1450C-C StretchAromatic Ring docbrown.info
1300-1100C-O StretchEster and Phenol docbrown.info

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation. The electron ionization (EI) mass spectrum for this compound is available through the National Institute of Standards and Technology (NIST) database. nist.govnist.gov

The mass spectrum is characterized by a molecular ion peak ([M]⁺) corresponding to the compound's molecular weight. The fragmentation pattern reveals stable ions formed through the loss of specific functional groups, which helps in piecing together the molecular structure.

The key spectral data from the EI-MS of this compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) are summarized below. nist.govnist.gov

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Plausible Fragment IonFragment Lost
16645[C₉H₁₀O₃]⁺- (Molecular Ion)
13595[C₈H₇O₂]⁺·OCH₃
134100[C₈H₆O₂]⁺·CH₃OH
10755[C₇H₇O]⁺·COOCH₃
7940[C₆H₇]⁺·OH, ·COOCH₃
7735[C₆H₅]⁺·CH₃, ·OH, ·COOCH₃

Interpretation of Fragmentation Pattern:

Molecular Ion (m/z 166): The presence of a distinct peak at m/z 166 confirms the molecular weight of the compound. nist.gov

Base Peak (m/z 134): The most intense peak in the spectrum (base peak) is observed at m/z 134. This peak arises from the loss of a molecule of methanol (B129727) (CH₃OH, 32 Da) from the molecular ion. This is a characteristic fragmentation for methyl salicylate and its derivatives, often occurring via a rearrangement process known as the ortho effect.

Loss of a Methoxy (B1213986) Radical (m/z 135): A significant peak at m/z 135 corresponds to the loss of a methoxy radical (·OCH₃, 31 Da) from the ester group, resulting in the formation of a stable acylium ion.

Loss of the Carbomethoxy Group (m/z 107): The peak at m/z 107 is formed by the cleavage of the ester group, with the loss of a carbomethoxy radical (·COOCH₃, 59 Da).

Other Fragments: Peaks at m/z 79 and 77 are characteristic of substituted benzene rings and correspond to further fragmentation of the aromatic core. nist.govnist.gov

This fragmentation pattern is consistent with the assigned structure of this compound, clearly indicating the presence of the methyl ester and the phenolic hydroxyl group on the aromatic ring.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For Methyl 2-hydroxy-3-methylbenzoate, these methods elucidate its electronic structure, preferred geometric arrangement, and the energetic landscape of its conformational changes.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules like this compound. DFT calculations for the closely related compound, methyl salicylate (B1505791), have been performed using various levels of theory, such as B3LYP with a 6-311+G(d,p) basis set, to predict its geometry and vibrational frequencies. researchgate.net These studies show good agreement between predicted and experimental data, suggesting that similar accuracy can be expected for this compound. researchgate.net

The presence of both a hydroxyl and a methyl group on the benzene (B151609) ring influences the electron distribution within the molecule. DFT studies on substituted benzoic acids have shown that the nature and position of substituents significantly affect the electronic properties and reactivity of the molecule. researchgate.net In this compound, the electron-donating nature of the methyl group at the meta position to the carboxyl group and ortho to the hydroxyl group, combined with the electron-withdrawing character of the ester group, creates a complex electronic environment that governs its chemical behavior.

Theoretical studies on similar molecules, like methyl o-hydroxy p-methylaminobenzoate, have also utilized DFT to understand their spectroscopic and photochemical properties, highlighting the versatility of this computational approach. nih.gov

The optimization of the ground state molecular geometry is a crucial step in computational chemistry, as it identifies the most stable arrangement of atoms in a molecule. For this compound, the key structural feature is the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester group.

Studies on methyl salicylate have extensively investigated this interaction. eurjchem.comeurjchem.com Quantum chemical calculations have confirmed that the planar conformation, stabilized by this strong intramolecular hydrogen bond, is the lowest-energy form in the ground electronic state. researchgate.netnih.gov This interaction is so significant that it is maintained in both the gas and liquid phases, as well as in solutions with inert solvents. eurjchem.com The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For a related molecule, 2-(4-hydroxyphenylazo)benzoic acid, geometry optimization using DFT/B3LYP method has been successfully applied to determine its stable structure. researchgate.net

Below is a table showcasing typical optimized geometric parameters for a related molecule, methyl salicylate, which are expected to be similar for this compound.

ParameterValue (Å)
O-H bond length0.97
C=O bond length1.23
O···H distance1.73
Data derived from studies on methyl salicylate.

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For this compound, the PES is particularly important for understanding dynamic processes such as tautomerism and intramolecular proton transfer. The molecule can theoretically exist in different tautomeric forms, primarily involving the transfer of the phenolic proton to the carbonyl oxygen.

Time-dependent DFT (TDDFT) studies on methyl salicylate have shown that upon photoexcitation, the intramolecular hydrogen bond is significantly strengthened. nih.gov This is evidenced by a decrease in the O···H distance in the excited state compared to the ground state. nih.gov Such changes in the electronic structure upon excitation can facilitate excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in many aromatic molecules with similar functional groups. nih.gov

The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative descriptor used to evaluate the degree of aromatic character of a cyclic system based on its bond lengths. nih.gov The HOMA index is calculated from the deviation of bond lengths from an ideal aromatic system, with a value of 1 representing a fully aromatic system like benzene, and a value of 0 indicating a non-aromatic system. nih.gov

For this compound, the HOMA index of the benzene ring would be influenced by the electronic effects of the hydroxyl, methyl, and methyl carboxylate substituents. These groups can alter the bond lengths within the ring, thereby affecting its aromaticity. Studies on substituted benzenes have shown that electron-donating groups generally have a minor effect on the HOMA index, while significant deviations can be observed with bulky groups or in strained systems. nih.gov

Although a specific HOMA analysis for this compound is not published, it is expected to have a HOMA value close to 1, indicating a high degree of aromaticity, which is characteristic of a stable benzene ring. The intramolecular hydrogen bond would also contribute to the planarity of the molecule, a prerequisite for aromaticity. masterorganicchemistry.com

The gas-phase enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. This value can be calculated using various computational methods, including high-level ab initio and DFT approaches.

While there are no specific experimental or calculated gas-phase enthalpy of formation values reported for this compound, data for related compounds can provide an estimation. For instance, the enthalpy of formation for m-cresol (B1676322) (3-methylphenol) is available in the NIST Chemistry WebBook. nist.gov By considering the contributions of the methyl ester group, it is possible to approximate the enthalpy of formation for the target molecule.

Computational methods, such as those used to determine the enthalpy of formation for compounds like 3-methylglutaric anhydride, can be applied to this compound to obtain a theoretical value. scielo.org.mx These calculations typically involve optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Docking studies on various benzoic acid derivatives have been conducted to evaluate their potential as inhibitors of enzymes like the SARS-CoV-2 main protease. mdpi.com These studies predict the binding affinity, usually expressed as a binding energy (in kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site of the protein.

For this compound, the hydroxyl and carbonyl groups are key features for forming hydrogen bonds, while the methyl group and the benzene ring can participate in hydrophobic and van der Waals interactions. A hypothetical docking study of this compound into an enzyme active site might reveal interactions similar to those observed for other methyl benzoate (B1203000) derivatives.

The table below illustrates potential binding energies and interacting residues for related compounds, which can serve as a reference for the expected binding behavior of this compound.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Methyl o-hydroxy p-methylaminobenzoateBovine Serum Albumin-Trp134, Trp212
2,5-dihydroxybenzoic acidSARS-CoV-2 Main Protease-(predicted)
Data derived from studies on related benzoic acid derivatives. nih.govmdpi.com

These computational approaches provide a detailed, albeit theoretical, understanding of the chemical and physical properties of this compound, guiding further experimental investigation and potential applications.

Ligand-Target Interactions (e.g., Enzyme Active Sites)

While specific molecular docking studies for this compound are not extensively documented in publicly available research, the broader class of methyl benzoate derivatives has been the subject of such investigations. These studies offer a model for the potential interactions of this compound with protein targets.

For instance, molecular docking analyses of various methyl benzoate derivatives have shown their potential to act as inhibitors of enzymes in critical metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This pathway is vital for cancer progression and drug resistance, making its components attractive targets for new inhibitors. nih.gov In silico studies of methyl 4-amino benzoates have identified them as effective inhibitors of glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), two key enzymes in the PPP. nih.gov

Furthermore, research on the interaction between methyl benzoate derivatives and transport proteins like bovine serum albumin (BSA) indicates that these small molecules can form stable complexes within the protein's binding cavities. nih.govmdpi.com These interactions are often driven by the formation of hydrogen bonds and other non-covalent forces, leading to phenomena such as fluorescence quenching. nih.govmdpi.com The study of these ligand-protein interactions is fundamental to understanding the pharmacokinetic profiles of such compounds.

Prediction of Binding Energies and Affinities

The prediction of binding energy and affinity is a cornerstone of computational drug design, quantifying the strength of the interaction between a ligand and its target. For methyl benzoate derivatives, molecular docking studies have been employed to estimate these values.

In a study focused on the inhibition of the pentose phosphate pathway enzymes, the binding energies of methyl 4-amino benzoates were calculated. For example, one compound was identified as the most effective inhibitor against human G6PD with an estimated binding energy of -6.71 kcal/mol, while another showed the highest potency against human 6PGD with a binding energy of -7.61 kcal/mol. nih.gov These values indicate a strong and stable interaction with the enzyme's active site.

Similarly, investigations into benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease have utilized molecular docking to predict binding affinities. nih.gov The results of such studies help in identifying promising candidates for further development. nih.gov The binding constants for the interaction of certain methyl benzoate derivatives with bovine serum albumin have been found to be in the order of 10⁴ M⁻¹, indicating a high affinity. mdpi.com

Table 1: Predicted Binding Energies of Selected Methyl Benzoate Derivatives against PPP Enzymes

CompoundTarget EnzymeEstimated Binding Energy (kcal/mol)
Compound 1Human Glucose 6-Phosphate Dehydrogenase (hG6PD)-6.71 nih.gov
Compound 4Human 6-Phosphogluconate Dehydrogenase (h6PGD)-7.61 nih.gov

This table is based on data for methyl 4-amino benzoates, serving as examples for the class of methyl benzoate derivatives.

Hydrogen Bond Interactions within Binding Cavities

Hydrogen bonds are critical for the specificity and stability of ligand-target interactions. Computational models can predict the formation of these bonds between a ligand and the amino acid residues within a protein's binding cavity.

Studies on a closely related compound, Methyl 2-hydroxy-3-nitrobenzoate, have revealed the presence of a strong intramolecular O-H···O hydrogen bond between the hydroxyl group and the carboxylate group. researchgate.netnih.gov This type of hydrogen bond contributes to the planarity of the molecule. researchgate.netnih.gov While this is an intramolecular interaction, it highlights the hydrogen bonding potential of the functional groups present in this compound.

In the context of ligand-target interactions, molecular docking studies of benzoic acid derivatives with the SARS-CoV-2 main protease have identified key hydrogen bond interactions with amino acid residues such as GLU166, HIS41, ASN142, GLY143, and HIS163. nih.gov For other methyl benzoate derivatives, hydrogen bonding with tryptophan residues in proteins like bovine serum albumin is considered a probable mode of interaction. nih.gov The thermodynamic parameters from such interaction studies often confirm the predominance of hydrogen-bonding in the binding phenomenon. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their function.

The development of QSAR models is a systematic process that involves building a model using a training set of molecules and then validating it with a test set. mdpi.com For instance, a QSAR study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors for schizophrenia treatment involved the development of models that were rigorously validated to ensure their predictive power. mdpi.com Such studies underscore the importance of descriptors related to hydrogen bonding, polarizability, and surface tension in determining biological activity. mdpi.com

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry for compound identification. unizar.es The prediction of CCS values through computational methods, particularly machine learning, is a growing field. unizar.es

For the molecular formula of this compound, C9H10O3, there are numerous isomers. molport.com Distinguishing between these isomers can be challenging, and CCS values provide an additional dimension of separation and identification. nih.gov For example, in a study of aphidicolane isomers, over 60% of the isomeric pairs could be distinguished by their CCS values. nih.gov

Machine learning models, such as support vector machines (SVM), have been developed to predict CCS values for small molecules, including those associated with plastics. unizar.es These models are trained on large datasets of experimental CCS values and can predict the CCS for new compounds with a high degree of accuracy, often with a prediction error of less than 5%. unizar.es While a specific predicted CCS value for this compound is not reported in the reviewed literature, these computational tools have the capability to generate such data, which would be invaluable for its unambiguous identification in complex mixtures.

Biological Activity and Pharmacological Potential

Antimicrobial Properties and Mechanisms of Action

Direct studies on the antimicrobial properties and mechanisms of action of Methyl 2-hydroxy-3-methylbenzoate were not found in the reviewed scientific literature. However, research on related hydroxybenzoate compounds suggests that this class of molecules can exhibit antimicrobial effects. For instance, polymers derived from hydroxybenzoates have been synthesized and tested for their activity against pathogens like Staphylococcus aureus. nih.gov These polymers were found to be antimicrobial and capable of disrupting biofilms, with their effectiveness influenced by their chemical structure and degree of polymerization. nih.gov Another related compound, Methyl 3-hydroxybenzoate, has been noted for its role as an antibacterial agent. nih.gov The antimicrobial activity of phenolic compounds is often attributed to their ability to increase the lipophilicity of the molecule, which facilitates interaction with and disruption of the bacterial cell membrane, leading to increased permeability and cell death.

Anticancer and Antitumor Activities

No specific studies detailing the anticancer or antitumor activities of this compound were identified. Research in this therapeutic area has focused on more complex derivatives of related molecules.

Enzyme Inhibition Studies

There is no specific data available on the inhibition of Paraoxonase 1 (PON1) by this compound. However, a study on a series of 17 methyl benzoate (B1203000) derivatives investigated their effects on PON1 activity. nih.govresearchgate.netdntb.gov.uabilecik.edu.tr The results of this study indicated that methyl benzoate compounds can inhibit PON1, with KI (inhibition constant) values ranging from 25.10 ± 4.73 to 502.10 ± 64.72 μM. nih.govresearchgate.netdntb.gov.uabilecik.edu.tr The most potent inhibitor in this series was identified as methyl 4-amino-2-bromo benzoate. nih.govresearchgate.netdntb.gov.uabilecik.edu.tr PON1 is an enzyme associated with antioxidant functions and is involved in the metabolism of various compounds. nih.govnih.gov

Table 1: PON1 Inhibition by selected Methyl Benzoate Derivatives

Compound KI (μM)
Methyl 4-amino-2-bromo benzoate 25.10 ± 4.73
Other Methyl Benzoate Derivatives 25.10 - 502.10

Data from a study on various methyl benzoate derivatives, not including this compound. nih.govresearchgate.net

Direct research on the inhibition of Lactoperoxidase (LPO) by this compound is not available. A study on various methyl benzoate derivatives has been conducted to evaluate their LPO inhibitory activity. nih.govresearchgate.net This research showed that methyl benzoate derivatives could inhibit LPO with Ki values ranging from 0.033 ± 0.004 to 1540.011 ± 460.020 μM. nih.govresearchgate.net The most effective inhibitor in this study was methyl 2-amino-3-bromobenzoate. nih.govresearchgate.net LPO is an enzyme found in secretions like milk and saliva and plays a role in the innate immune system by catalyzing the oxidation of various substrates to produce antimicrobial compounds. nih.govnih.govmdpi.com

Table 2: LPO Inhibition by selected Methyl Benzoate Derivatives

Compound Ki (μM)
Methyl 2-amino-3-bromobenzoate 0.033 ± 0.004
Other Methyl Benzoate Derivatives 0.033 - 1540.011

Data from a study on various methyl benzoate derivatives, not including this compound. nih.govresearchgate.net

No specific studies on the inhibition of Acetylcholinesterase (AChE) by this compound were found. However, research on hydroxybenzoic acids as AChE inhibitors provides some insight into the potential activity of this class of compounds. nih.gov A study analyzing 16 different hydroxybenzoic acids demonstrated that they all inhibited the hydrolysis of acetylcholine. nih.gov The inhibitory activity (IC50) of these compounds ranged from 5.50 to 34.19 µmol/µmol of AChE. nih.gov The most potent compound in this study was methyl syringinate. nih.gov AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Table 3: AChE Inhibition by selected Hydroxybenzoic Acids

Compound IC50 (µmol/µmol of AChE)
Methyl syringinate 5.50
Other Hydroxybenzoic Acids 5.50 - 34.19

Data from a study on various hydroxybenzoic acids, not including this compound. nih.gov

There is no available research on the inhibition of human Carbonic Anhydrase (hCA) by this compound. The field of hCA inhibition is extensive, with research focusing on various classes of compounds, particularly sulfonamides, for their therapeutic potential in conditions like glaucoma and cancer. nih.govmdpi.commdpi.com Studies have explored a wide range of molecular scaffolds to achieve isoform-specific inhibition of the 15 known human CAs. mdpi.comunifi.it However, benzoate derivatives have not been a primary focus of these investigations.

Aldose Reductase (AR) Inhibition

Currently, there is no scientific literature available that documents the investigation or confirmation of Aldose Reductase (AR) inhibitory activity for this compound.

Glutathione Reductase (GR) and Glutathione S-transferase (GST) Inhibition

There are no available research findings or data regarding the inhibitory effects of this compound on the enzymes Glutathione Reductase (GR) or Glutathione S-transferase (GST).

HIV Reverse Transcriptase Inhibition

Scientific investigation into the potential inhibitory activity of this compound against HIV Reverse Transcriptase has not been reported in the available literature. While other benzoic acid derivatives, such as 3,4,5-trihydroxybenzoic acid (gallic acid), have been identified as inhibitors of this enzyme, this activity has not been associated with this compound mdpi.com.

Fibroblast Growth Factor (FGF) Inhibition

There is no documented evidence or research to suggest that this compound possesses inhibitory activity against Fibroblast Growth Factors (FGF).

Antifeedant Activity (e.g., against Hylobius abietis)

No studies were found that specifically evaluate the antifeedant properties of this compound against the pine weevil, Hylobius abietis, or any other insect species. It is important to note that a structurally similar compound, methyl 2-hydroxy-3-methoxybenzoate, has been identified as having a significant antifeedant effect on Hylobius abietis nih.govresearchgate.netdiva-portal.orgresearchgate.net. However, this finding pertains to a different chemical entity and cannot be attributed to this compound.

Cell Cycle Inhibition Mechanisms

There is currently no scientific evidence or published research to indicate that this compound has any cell cycle inhibitory activity or to describe any associated mechanisms.

Anti-inflammatory and Anti-nociceptive Activity

While direct and extensive research on the anti-inflammatory and anti-nociceptive activities of this compound is not widely available in the public domain, its structural relationship to the salicylate (B1505791) family of compounds suggests a potential for such pharmacological properties. Salicylates, including the well-known Methyl Salicylate, are recognized for their therapeutic effects in mitigating inflammation and pain. nih.govnih.gov The anti-inflammatory and analgesic activities of compounds are commonly evaluated through a variety of established in vivo and in vitro models.

Anti-inflammatory Activity Evaluation:

A standard and widely utilized model for assessing anti-inflammatory potential is the carrageenan-induced paw edema test in rodents. nih.govnih.govspringernature.com In this model, the injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a test animal induces a localized inflammatory response characterized by swelling (edema). nih.govnih.govspringernature.com The efficacy of a test compound is determined by its ability to reduce the volume of this swelling over a period of several hours, with measurements typically taken using a plethysmometer. nih.govums.ac.id This response is biphasic; the initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is mediated by prostaglandins and other inflammatory mediators. springernature.com

Another model for investigating anti-inflammatory effects is the lipopolysaccharide (LPS)-induced inflammatory response in cell cultures, such as RAW264.7 macrophage cells. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, stimulates these cells to produce pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as other inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). nih.gov The anti-inflammatory activity of a compound is quantified by its ability to inhibit the production of these molecules. nih.gov

Anti-nociceptive Activity Evaluation:

The anti-nociceptive, or pain-relieving, properties of a compound are often investigated using chemical- and thermal-induced pain models in animals.

The acetic acid-induced writhing test is a common method for evaluating peripheral analgesic activity. nih.govmdpi.com Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain. nih.gov The effectiveness of a potential analgesic is measured by a reduction in the number of writhes observed after administration of the test compound. researchgate.net The pain in this model is understood to be mediated by the release of endogenous substances that sensitize nociceptors. nih.gov

The formalin test is another valuable model that can differentiate between neurogenic and inflammatory pain. researchgate.net An injection of a dilute formalin solution into the paw elicits a biphasic pain response. The early phase, occurring shortly after injection, is attributed to the direct chemical stimulation of nociceptors. The late phase, which begins after a brief quiescent period, is associated with an inflammatory response. mdpi.com A compound's ability to inhibit one or both phases provides insight into its mechanism of anti-nociceptive action.

While specific data for this compound is not available, the table below illustrates the type of data that would be generated from an acetic acid-induced writhing test for a hypothetical compound.

Treatment GroupNumber of Writhes (Mean ± SEM)% Inhibition of Writhing
Control (Vehicle)45.8 ± 2.3-
Compound X (10 mg/kg)22.1 ± 1.851.7%
Compound X (20 mg/kg)15.4 ± 1.566.4%
Reference Drug10.2 ± 1.177.7%

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further research, employing these and other relevant models, is necessary to definitively characterize the anti-inflammatory and anti-nociceptive profile of this compound.

Metabolic and Biosynthetic Pathways

Natural Occurrence and Isolation

Methyl 2-hydroxy-3-methylbenzoate is an organic compound that has been identified as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. fishersci.cachemicalbook.com While its direct isolation from natural sources is not as extensively documented as its close relative, methyl salicylate (B1505791), its origins can be traced through the metabolic activities of various organisms, primarily fungi.

Fungal Metabolite Identification

While direct isolation of this compound from fungi is not prominently reported in widely available literature, there is substantial evidence to suggest its existence as a fungal metabolite. This inference is based on the well-documented production of its precursor, 3-methylsalicylic acid (also known as 2-hydroxy-3-methylbenzoic acid), by various fungi. wikipedia.orgfoodb.cachemsynthesis.comcontaminantdb.casigmaaldrich.com Fungi are renowned for their capacity to produce a vast array of secondary metabolites, including polyketides, which are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govnih.govnih.gov

The biosynthesis of 6-methylsalicylic acid, an isomer of 3-methylsalicylic acid, by the fungus Penicillium patulum is a classic example of a fungal PKS pathway. nih.govnih.gov This process involves the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide chain, which then undergoes cyclization and aromatization to yield 6-methylsalicylic acid. nih.gov It is highly probable that a similar PKS pathway is responsible for the production of 3-methylsalicylic acid in other fungal species.

Following the synthesis of the carboxylic acid precursor, fungi possess a diverse toolkit of enzymes, including methyltransferases, that can modify the initial structure. The final step in the formation of this compound would be the enzymatic methylation of the carboxyl group of 2-hydroxy-3-methylbenzoic acid.

Presence in Plants (e.g., Carica papaya, Camellia sinensis)

There is currently no direct scientific literature confirming the presence of this compound in Carica papaya (papaya) or Camellia sinensis (tea). Many databases and research articles report the presence of the closely related compound, methyl 2-hydroxybenzoate (methyl salicylate), in these and many other plant species. t3db.cahmdb.ca Methyl salicylate is a well-known plant volatile involved in signaling pathways and defense mechanisms. hmdb.ca

Given the structural similarity, it is conceivable that this compound could be a minor, often undetected, component in plants that produce large amounts of methyl salicylate. However, without direct analytical evidence, this remains speculative.

Metabolic Products of Related Compounds

The formation of this compound from related compounds through processes such as UV irradiation has not been documented in the reviewed scientific literature. The primary route to its formation is expected to be through the biosynthesis of its parent carboxylic acid and subsequent methylation.

Biotransformation Studies

Biosynthetic Precursors and Pathways

The primary biosynthetic precursor to this compound is 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid). wikipedia.orgcontaminantdb.casigmaaldrich.com The biosynthesis of this precursor is believed to follow a polyketide pathway, analogous to that of its well-studied isomer, 6-methylsalicylic acid. nih.govnih.gov

The proposed biosynthetic pathway for 2-hydroxy-3-methylbenzoic acid involves the following key steps:

Chain Assembly: A polyketide synthase (PKS) enzyme catalyzes the sequential condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA.

Cyclization and Aromatization: The resulting polyketide chain undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration reactions to form the aromatic ring.

Release of the Carboxylic Acid: The PKS releases the final product as 2-hydroxy-3-methylbenzoic acid.

The final step in the formation of this compound is the methylation of the carboxylic acid group of 2-hydroxy-3-methylbenzoic acid. This reaction is catalyzed by a methyltransferase enzyme, which utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM).

Advanced Analytical Methodologies

Chromatographic Techniques (e.g., Gas-Liquid Chromatography)

Chromatographic methods are paramount for the separation and analysis of Methyl 2-hydroxy-3-methylbenzoate. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase (RP) format, has been demonstrated as an effective technique for its analysis. nih.gov This method allows for the separation of the compound from a mixture based on its polarity.

A specific reverse-phase HPLC method for this compound utilizes a Newcrom R1 column. nih.gov The mobile phase for this separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. nih.gov For applications requiring mass spectrometric detection (MS), the phosphoric acid can be substituted with formic acid to ensure compatibility. nih.gov This HPLC method is scalable, making it suitable for both analytical quantification and larger-scale preparative separation to isolate impurities. nih.gov Furthermore, the availability of columns with smaller 3 µm particles allows for rapid analysis using Ultra-High-Performance Liquid Chromatography (UPLC) systems. nih.gov

While specific Gas-Liquid Chromatography (GLC), a form of Gas Chromatography (GC), data for this compound is not detailed in the provided search results, GC coupled with Mass Spectrometry (GC-MS) is a widely used technique for the analysis of similar volatile and semi-volatile organic compounds, such as its isomer, Methyl 2-hydroxybenzoate (Methyl salicylate). nih.govnih.gov This suggests that GC-based methods would also be highly applicable for the analysis of this compound.

Table 1: HPLC Conditions for this compound Analysis

Parameter Specification
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid
Applications Analytical quantification, Preparative separation, UPLC

Data sourced from SIELC Technologies. nih.gov

Affinity Chromatography for Enzyme Purification

Affinity chromatography is a powerful technique for purifying enzymes based on their specific binding affinity to a ligand immobilized on a chromatographic matrix. creative-enzymes.comthermofisher.com This method can theoretically be applied to purify enzymes that specifically recognize and bind to this compound or its derivatives. The principle involves covalently attaching a ligand, in this case, a molecule structurally related to this compound, to an inert support material within a column. creative-enzymes.com When a crude protein extract is passed through the column, only the enzyme with a high affinity for the immobilized ligand will bind, while other proteins are washed away. thermofisher.com The target enzyme can then be eluted by changing the buffer conditions or by introducing a high concentration of the free ligand. creative-enzymes.com

While there are no specific reports detailing the use of this compound as a ligand for affinity chromatography, this technique has been successfully employed for the purification of enzymes that act on structurally similar substrates, such as salicylates and benzoates. For instance, salicylate (B1505791) hydroxylase, an enzyme that catalyzes the hydroxylation of salicylate, has been purified using affinity chromatography. nih.gov Similarly, enzymes involved in benzoate (B1203000) degradation, such as benzoate-coenzyme A ligases, have been purified and characterized, highlighting the utility of specific substrates in purification protocols. nih.gov

The purification of salicylate 1-hydroxylase from Sphingomonas sp. strain CHY-1 involved multiple chromatographic steps to isolate the three-component enzyme system. creative-enzymes.com This enzyme exhibits activity towards methylsalicylates, indicating a binding pocket that accommodates substituted salicylates. creative-enzymes.com This suggests that an affinity column with an immobilized derivative of this compound could potentially be used to purify a hydroxylase or another enzyme that specifically metabolizes this compound.

Table 2: Properties of a Related Enzyme (Salicylate 1-hydroxylase from Sphingomonas sp.)

Property Description
Enzyme Type Three-component Fe-S protein complex (oxygenase, reductase, ferredoxin)
Reaction Catalyzes the hydroxylation of salicylate to catechol
Substrate Affinity (Km for salicylate) 1.1 +/- 0.2 µM
Substrate Specificity Active with methylsalicylates; low activity with salicylates having additional hydroxyl or electron-withdrawing groups

Data sourced from a study on the purification and characterization of salicylate 1-hydroxylase. creative-enzymes.com

Environmental Fate and Degradation Studies

Photodegradation Processes

Photodegradation involves the breakdown of chemical compounds by light. Studies on the forced degradation of methyl salicylate (B1505791) have shown that it is susceptible to degradation under various stress conditions, including UV light. researchgate.net One study subjected solutions of methyl salicylate to UV light from a UVL-56 lamp for 24 hours, which resulted in a decrease in the parent compound, indicating its potential for photodegradation in the environment. researchgate.net

Theoretical studies on the atmospheric degradation of methyl salicylate initiated by chlorine radicals suggest a short atmospheric lifetime. rsc.org The degradation is proposed to occur through an abstraction process, with the reaction being thermodynamically favorable. rsc.org While not direct photodegradation, this indicates that atmospheric chemical processes can contribute to the removal of such compounds from the environment. rsc.org

Table 1: Forced Degradation Studies of Methyl Salicylate

Stress ConditionDurationObservation
UV Light (UVL-56 lamp)24 hoursDecrease in methyl salicylate content
Acid (1 M Hydrochloric acid)24 hoursMajor degradation
Base (1 M Sodium hydroxide)4 hoursDegradation
Heat (60°C)1 hourDegradation

Biodegradation by Microorganisms (e.g., Streptomyces species)

Biodegradation by microorganisms is a crucial pathway for the removal of organic compounds from the environment. Streptomyces, a genus of soil-dwelling bacteria, are known for their ability to degrade a wide variety of organic compounds. nih.govresearchgate.net

Research on the degradation of the related compound, salicylate, by Streptomyces species has revealed diverse metabolic pathways. A novel salicylate degradation pathway was identified in Streptomyces sp. strain WA46. nih.govnih.gov This pathway involves the conversion of salicylate to salicylyl-coenzyme A (CoA), which is then hydroxylated to gentisyl-CoA. nih.govresearchgate.net Gentisyl-CoA subsequently undergoes cleavage to gentisate and CoA. nih.govresearchgate.net

Other Streptomyces strains have been shown to transform salicylate into different products. For instance, Streptomyces cinnamonensis and Streptomyces spectabilis can form both gentisate and salicylamide from salicylate. researchgate.net In contrast, Streptomyces rimosus primarily produces salicylamide, while strains like Streptomyces lividans, Streptomyces coelicolor, Streptomyces griseus, and Streptomyces avermitilis only produce gentisate. researchgate.net The accumulation of salicylamide in some cultures suggests it is a stable end product, whereas gentisate is typically further metabolized. researchgate.net

Table 2: Biodegradation of Salicylate by Various Streptomyces Species

Streptomyces StrainDegradation Products
Streptomyces sp. WA46Gentisate (via salicylyl-CoA and gentisyl-CoA) nih.govnih.govresearchgate.net
Streptomyces cinnamonensisGentisate and Salicylamide researchgate.net
Streptomyces spectabilisGentisate and Salicylamide researchgate.net
Streptomyces rimosusSalicylamide researchgate.net
Streptomyces lividansGentisate researchgate.net
Streptomyces coelicolorGentisate researchgate.net
Streptomyces griseusGentisate researchgate.net
Streptomyces avermitilisGentisate researchgate.net

Future Research Directions and Therapeutic Potential

Exploration of New Pharmacological Targets

The core structure of Methyl 2-hydroxy-3-methylbenzoate serves as a versatile template for designing molecules that can interact with a variety of biological targets. Research into its analogs and derivatives has opened avenues for exploring new pharmacological applications.

One significant area of investigation is in the realm of inflammation. Derivatives of the closely related methyl salicylate (B1505791) have been shown to target key enzymes in the inflammatory cascade. For instance, newly synthesized methyl salicylate derivatives bearing a piperazine (B1678402) moiety have demonstrated potent anti-inflammatory activities, suggesting interaction with targets such as cyclooxygenases (COX-1 and COX-2), which are pivotal in the inflammatory response. mdpi.comnih.gov

Furthermore, derivatives based on a similar benzylamine (B48309) scaffold have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is implicated in a range of pathological conditions, including skin diseases, diabetes, thrombosis, and cancer. nih.gov The ability to selectively inhibit this enzyme opens up therapeutic possibilities that are distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Another potential pharmacological target is the cell cycle machinery. A related compound, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, has been found to inhibit cell-cycle progression in cancer cell lines by activating p21(WAFI) and inhibiting cyclin D1 expression. nih.gov This suggests that derivatives of this compound could be explored for their potential as anti-proliferative agents in oncology.

Future research will likely focus on:

Screening libraries of this compound derivatives against a wider range of biological targets.

Utilizing chemoproteomics and other advanced techniques to identify the direct molecular targets of these compounds.

Investigating the downstream signaling pathways affected by the interaction of these molecules with their targets.

Development of Novel Therapeutic Agents

The utility of this compound and its parent compound, methyl salicylate, as starting materials for the synthesis of novel therapeutic agents is an active area of research. google.comresearchgate.net The focus is on creating new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.

A notable example is the development of a series of methyl salicylate derivatives incorporating a piperazine moiety. mdpi.comnih.gov These compounds were synthesized with the aim of discovering new anti-inflammatory agents. The synthesis involves a multi-step process, starting with the reaction of methyl salicylate with 3-chloro-1,2-epoxypropane, followed by the introduction of various substituted piperazine groups. mdpi.com Several of these derivatives exhibited anti-inflammatory activity comparable to or even exceeding that of established drugs like aspirin (B1665792) and indomethacin (B1671933) in preclinical models. nih.gov

Another promising direction is the development of selective 12-lipoxygenase inhibitors. Researchers have synthesized a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov These compounds were designed to specifically target 12-LOX over other related enzymes. The lead compounds from this series displayed nanomolar potency against 12-LOX and favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The development of prodrugs is also a viable strategy. Silyl ethers of methylsalicylate have been synthesized as potential candidates for prodrugs, which could offer advantages in terms of drug delivery and stability. researchgate.net

The table below summarizes some of the novel therapeutic agents derived from related scaffolds.

Compound SeriesTherapeutic Target/ApplicationKey FindingsReference
Methyl salicylate-piperazine derivativesAnti-inflammatoryPotent activity in mouse models of inflammation, with some compounds (M15, M16) showing efficacy comparable to indomethacin. mdpi.comnih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-Lipoxygenase inhibitionNanomolar potency against 12-LOX, high selectivity, and favorable ADME properties. nih.gov
4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acidCell-cycle inhibitionInhibited cell-cycle progression in HeLa cells. nih.gov

Further Elucidation of Structure-Activity Relationships

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For derivatives of this compound, elucidating these structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.

In the study of methyl salicylate-piperazine anti-inflammatory derivatives, a library of 16 compounds was synthesized, allowing for preliminary SAR analysis. mdpi.comnih.gov The variation in the substituent on the piperazine ring led to significant differences in anti-inflammatory activity. This suggests that the nature of this substituent is a key determinant of the compound's efficacy. For example, compounds M15 and M16, which showed the highest activity, possess specific structural features that likely enhance their interaction with the biological target. nih.gov

A more detailed SAR study was conducted on the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based 12-LOX inhibitors. nih.gov Through medicinal chemistry optimization, researchers systematically modified different parts of the scaffold and evaluated the impact on potency and selectivity. This led to the identification of key structural features required for high-affinity binding to the enzyme's active site. nih.gov

Future SAR studies should aim to:

Synthesize a broader and more diverse range of derivatives of this compound.

Employ computational modeling and molecular docking to predict the binding modes of these derivatives to their pharmacological targets.

Correlate the physicochemical properties of the compounds (e.g., lipophilicity, electronic effects) with their biological activity.

The table below outlines some of the structural modifications and their observed effects on the activity of related compounds.

ScaffoldStructural ModificationImpact on Biological ActivityReference
Methyl salicylate-piperazineVariation of substituents on the piperazine ringSignificant changes in anti-inflammatory potency mdpi.comnih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamideSystematic modification of the scaffoldOptimized potency and selectivity for 12-LOX inhibition nih.gov

Translational Research and Preclinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For derivatives of this compound, this involves advancing promising compounds from the laboratory into preclinical models of disease.

The anti-inflammatory methyl salicylate-piperazine derivatives have undergone initial preclinical evaluation. nih.gov Their efficacy was tested in vivo using two standard models of inflammation in mice: xylol-induced ear edema and carrageenan-induced paw edema. nih.gov The positive results in these models provide a strong rationale for further preclinical development, which could include more extensive pharmacokinetic and toxicology studies.

Similarly, the lead 12-LOX inhibitors have been evaluated in relevant biological systems. nih.gov These compounds were shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and to reduce the production of 12-HETE (the product of 12-LOX activity) in pancreatic β-cells. nih.gov These ex vivo studies in human cells provide crucial evidence of the compounds' potential therapeutic utility.

The next steps in the preclinical development of these and other novel derivatives would involve:

Comprehensive in vivo efficacy studies in relevant animal models of diseases such as arthritis, cancer, or diabetes.

Detailed pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion of the compounds.

Safety and toxicology studies to identify any potential adverse effects.

Formulation development to create a suitable delivery system for potential clinical use.

The successful progression of these derivatives through preclinical development could ultimately lead to the identification of new drug candidates for a variety of human diseases.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Methyl 2-hydroxy-3-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification of 2-hydroxy-3-methylbenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Refluxing at 60–80°C for 12–24 hours typically yields the ester. Optimization can include varying catalyst concentration (5–10% v/v), temperature control to minimize side reactions, and monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) should show signals at δ 2.35 (s, 3H, CH₃), δ 3.90 (s, 3H, OCH₃), δ 6.5–7.5 (aromatic protons).
  • HPLC/GC-MS : Use C18 columns (acetonitrile:water 70:30) for HPLC retention time validation; GC-MS (EI mode) confirms molecular ion [M⁺] at m/z 166.
  • Melting Point : Compare observed mp (28–30°C) with literature values .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer : Follow OSHA guidelines: use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store in airtight containers away from oxidizers. Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX/WinGX resolve the crystal structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Collect diffraction data (Mo-Kα radiation, λ=0.71073 Å). Use SHELXT for structure solution (direct methods) and SHELXL for refinement (anisotropic displacement parameters). Validate geometry with WinGX 's PARST or PLATON for H-bonding/packing analysis. Compare with analogous benzoate esters (e.g., C21H16O3 derivatives ) .

Q. How should researchers address contradictions in spectral or crystallographic data for this compound?

  • Methodological Answer :

  • Reproducibility : Repeat synthesis/analysis under controlled conditions (e.g., humidity, solvent purity).
  • Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR/IR spectra (Gaussian). Compare with experimental data .
  • Peer Validation : Cross-check crystallographic parameters (e.g., bond lengths, angles) against databases (CCDC) .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., halogens, nitro groups) at the 4-position of the benzene ring. Assess bioactivity (e.g., antimicrobial assays).
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase). Compare binding energies of derivatives .

Q. How can Design of Experiments (DoE) improve synthesis scalability and yield?

  • Methodological Answer : Apply factorial design (e.g., 2³ factors: catalyst amount, temperature, reaction time). Use ANOVA to identify significant variables. For example, increasing catalyst from 5% to 7.5% may boost yield by 15% without side products .

Q. What computational tools are suitable for modeling the photophysical properties of this compound?

  • Methodological Answer : Use TD-DFT (CAM-B3LYP/def2-TZVP) to calculate UV-Vis spectra. Solvent effects (ethanol) can be modeled via COSMO. Compare calculated λmax (~280 nm) with experimental UV data. For fluorescence, assess excited-state dynamics with ORCA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.